molecular formula C21H40NaO7P B560275 1-Oleoyl lysophosphatidic acid sodium salt CAS No. 325465-93-8

1-Oleoyl lysophosphatidic acid sodium salt

カタログ番号: B560275
CAS番号: 325465-93-8
分子量: 458.5 g/mol
InChIキー: XGRLSUFHELJJAB-JGSYTFBMSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Properties:
1-Oleoyl lysophosphatidic acid sodium salt (1-Oleoyl LPA; CAS: 325465-93-8) is a bioactive glycerophospholipid with the molecular formula C₂₁H₄₀O₇P·Na and a molecular weight of 458.5 g/mol . It contains an oleic acid (18:1) chain at the sn-1 position and a phosphate group at the sn-3 position. The compound is ≥95% pure and is typically stored at -20°C in lyophilized form, with a solubility of ≤18 mM in PBS (pH 7.2) .

Biological Activity: 1-Oleoyl LPA acts as an endogenous agonist for LPA1 and LPA2 receptors, G protein-coupled receptors (GPCRs) involved in diverse processes such as calcium mobilization, cell proliferation, platelet aggregation, and neural retraction . It is the most potent LPA analog in stimulating calcium flux in A431 cells and promotes mitogenesis via DNA synthesis induction . Additionally, it modulates emotional behaviors (e.g., anxiety, depression) and impacts ovarian cancer cell migration and chemoresistance .

化学反応の分析

Synthetic Pathways and Enzymatic Formation

1-Oleoyl LPA is primarily generated through enzymatic modifications of phospholipids:

Reaction TypeEnzymatic PathwaySubstrate InvolvedProduct FormedReference
Hydrolysis of phosphatidic acidPhospholipase A₂ (PLA₂)-mediated cleavage of sn-2 acyl chain from phosphatidic acid1-Oleoyl-2-acyl phosphatidic acid1-Oleoyl LPA + free fatty acid
Phospholipase D (PLD) activityHydrolysis of phosphatidylcholine to phosphatidic acidPhosphatidylcholinePhosphatidic acid + choline
Diacylglycerol (DAG) phosphorylationDAG kinase-mediated phosphorylation of DAGDiacylglycerolPhosphatidic acid

Notes:

  • PLA₂ is critical for producing LPA from phosphatidic acid by removing the sn-2 fatty acid .
  • The oleoyl group at the sn-1 position is retained during these reactions, making it the predominant LPA species in serum .

Solubility and Physicochemical Behavior

The sodium salt form enhances aqueous solubility but requires specific handling:

Solvent SystemSolubility CharacteristicsConcentration AchievableCritical Micelle Concentration (CMC)Reference
PBS (pH 7.2)Soluble up to ~0.3 mM (0.14 mg/mL) with 0.1% fatty acid-free BSA4 mg/mL (with sonication)~0.3 mM
Ethanol:water (1:1, v/v)Fully soluble with heating/sonicationVariableNot determined
DMSO or ethanol (neat)Limited solubility; requires albumin for stabilization<0.1 mMN/A

Key observations:

  • Micelle formation occurs above the CMC, necessitating sonication or albumin binding for biological studies .
  • Hygroscopic nature requires storage at -20°C in desiccated conditions .

Enzymatic Degradation and Metabolism

LPA 18:1 is metabolized via lipid phosphate phosphatases (LPPs) and lysophospholipases:

EnzymeReaction CatalyzedMetabolic FateFunctional OutcomeReference
Lipid phosphate phosphataseDephosphorylation of LPA to monoacylglycerolInactivation of LPA signalingReduced receptor activation
LysophospholipaseCleavage of oleoyl group from sn-1 positionRelease of glycerol-3-phosphate and oleic acidLoss of bioactivity

Impact:

  • Degradation pathways limit LPA’s half-life in biological systems, necessitating fresh preparation for experimental use .

Receptor Binding and Signaling

While primarily a biochemical interaction, LPA 18:1’s binding to receptors involves structural specificity:

ReceptorBinding Affinity (EC₅₀)Signaling Pathway ActivatedBiological OutcomeReference
LPA₁10–100 nMGα₁₂/₁₃-Rho-ROCKCell migration, stress fiber formation
LPA₂50–200 nMGαq-PLC-IP₃Calcium mobilization, proliferation

Structural requirements:

  • The cis-9 double bond in the oleoyl chain and sn-1 esterification are critical for receptor activation .
  • Shortening the acyl chain (e.g., <C16) reduces bioactivity by >90% .

Chemical Stability and Reactivity

1-Oleoyl LPA sodium salt exhibits sensitivity to:

FactorEffect ObservedMitigation StrategyReference
Oxidative conditionsPeroxidation of oleoyl’s double bondStorage under inert gas (N₂/Ar)
Alkaline pH (>8.0)Hydrolysis of ester bondsUse neutral buffers (pH 6.5–7.5)
High temperatures (>37°C)Accelerated decompositionStorage at -20°C, avoid repeated freeze-thaw

科学的研究の応用

1-Oleoyl lysophosphatidic acid sodium salt is known to mediate several biological effects through its interaction with G-protein-coupled receptors:

  • Cell Proliferation and Differentiation : This compound has been shown to stimulate neuronal differentiation in neural progenitor cells, enhancing their growth and maturation . Conversely, it also inhibits the differentiation of human embryonic stem cell-derived neural stem cells into neurons, demonstrating its dual role in cellular development .
  • Calcium Mobilization : It is the most potent analog for inducing calcium mobilization in various cell types, including A431 cells. This effect is crucial for processes such as cell migration and proliferation .
  • Neurobehavioral Effects : Research indicates that this compound may influence emotional behaviors. In rodent models, administration of this compound led to increased anxiety-like behaviors and depression-like symptoms, suggesting its role in modulating neuropsychological states .

Neural Stem Cell Differentiation

A study demonstrated that this compound inhibits the formation of neurospheres from human embryonic stem cell-derived neural stem cells. This inhibition suggests potential applications in controlling stem cell differentiation for therapeutic purposes .

Emotional Behavior Modulation

In a behavioral study involving rats, the compound was administered intracerebroventricularly, revealing significant effects on anxiety and depression-related behaviors. The findings indicate that this lipid could serve as a target for developing treatments for mood disorders .

Microglial Activation

Research focused on microglial cells showed that this compound promotes polarization towards a pro-inflammatory phenotype. This polarization is critical in understanding neuroinflammatory responses and developing strategies for neurodegenerative diseases .

Applications in Cell Biology

Application AreaDescriptionReferences
Neuronal Differentiation Stimulates growth of neural progenitor cells; inhibits differentiation into neurons. ,
Anxiety and Depression Studies Alters emotional behavior in rodent models; potential target for mood disorder treatments. ,
Microglial Polarization Influences inflammatory responses in microglia; relevant for neurodegenerative disease studies.
Calcium Mobilization Induces intracellular calcium changes; critical for various cellular responses. ,

類似化合物との比較

LPA species differ in acyl chain length, saturation, and receptor affinity, leading to distinct biological effects. Below is a comparative analysis of 1-Oleoyl LPA and key analogs:

Table 1: Structural and Receptor Selectivity Comparison

Compound CAS Number Acyl Chain Molecular Formula Key Receptors Targeted Key Biological Roles
1-Oleoyl LPA (18:1) 325465-93-8 Oleic acid C₂₁H₄₀O₇P·Na LPA1, LPA2 Calcium mobilization, mitogenesis, emotional behavior
1-Palmitoyl LPA (16:0) 220017-87-2 Palmitic acid C₁₉H₃₉O₇P·Na LPA1, LPA2, LPA3 Platelet activation, fibrosis
1-Stearoyl LPA (18:0) 325465-92-7 Stearic acid C₂₁H₄₂O₇P·Na LPA1, LPA2 Vascular remodeling, myelination
1-Linoleoyl LPA (18:2) 220017-86-1 Linoleic acid C₂₁H₃₈O₇P·Na LPA3, LPA5 Inflammation, cancer progression

Table 2: Functional Differences

Parameter 1-Oleoyl LPA (18:1) 1-Palmitoyl LPA (16:0) 1-Stearoyl LPA (18:0)
Mitogenic Potency High (EC₅₀ ~0.1–1 μM) Moderate Low
Calcium Mobilization Most potent in A431 cells Moderate activity Weak activity
Receptor Affinity LPA1 > LPA2 Broad (LPA1–3) LPA1-specific
Solubility in PBS ≤18 mM ≤12 mM ≤8 mM

Key Findings :

Acyl Chain Length and Saturation: Mitogenic Activity: 1-Oleoyl LPA (18:1) and 1-Palmitoyl LPA (16:0) exhibit higher mitogenic potency compared to saturated analogs like 1-Stearoyl LPA (18:0). Unsaturated chains enhance receptor interaction and downstream signaling . Receptor Specificity: 1-Oleoyl LPA preferentially activates LPA1/LPA2, while 1-Linoleoyl LPA (18:2) shows higher affinity for LPA3/LPA5, driving inflammatory responses .

Behavioral and Pathological Roles :

  • 1-Oleoyl LPA uniquely regulates emotional behavior via LPA1 in the rodent brain, inducing anxiety-like responses .
  • 1-Palmitoyl LPA is linked to fibrosis and platelet aggregation, while 1-Stearoyl LPA promotes vascular remodeling .

Pharmacological Applications: 1-Oleoyl LPA is used to study cancer metastasis and neurodevelopmental processes due to its strong LPA1/2 activation . 1-Linoleoyl LPA is implicated in inflammatory diseases, making it a target for LPA3/5 antagonists .

Research Limitations and Controversies

  • Contradictory Receptor Roles : While 1-Oleoyl LPA is described as an LPA1/2 agonist in most studies, evidence suggests it may also weakly activate LPA3 in certain cell types .

生物活性

1-Oleoyl lysophosphatidic acid sodium salt (LPA) is a bioactive lipid that plays a crucial role in various biological processes. It is an endogenous agonist of the lysophosphatidic acid receptors LPA1 and LPA2, which are G-protein-coupled receptors involved in cellular signaling pathways. This compound has been extensively studied for its impact on cell proliferation, differentiation, migration, and survival across various cell types.

  • Chemical Name : 1-O-9Z-Octadecenoyl-sn-glyceryl-3-phosphoric acid sodium salt
  • Molecular Weight : 458.5 g/mol
  • Structure : Contains oleic acid at the sn-1 position of the glycerol backbone.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Cell Proliferation : Promotes growth in various cell lines, particularly in cancer cells.
  • Differentiation : Inhibits differentiation of neural stem cells (NSCs) into neurons, impacting neurogenesis and potentially influencing neurological conditions .
  • Cell Migration : Enhances migration in cancer cells, particularly ovarian cancer, by activating pathways associated with epithelial-to-mesenchymal transition (EMT) .
  • Calcium Mobilization : Induces intracellular calcium mobilization, crucial for various cellular functions including muscle contraction and neurotransmitter release .

The biological effects of this compound are mediated through its interaction with LPA receptors. Key signaling pathways involved include:

  • PI3K-AKT Pathway : Promotes cell survival and growth.
  • JAK-STAT Pathway : Involved in immune responses and cell proliferation.
  • Hedgehog Signaling Pathway : Modulates stem cell behavior and cancer progression.

Ovarian Cancer Study

A study investigated the role of this compound in ovarian cancer cell migration. The findings revealed that LPA stimulates migration through activation of the Hedgehog pathway and inhibits autophagy, contributing to cancer malignancy. Resveratrol was shown to counteract these effects by restoring autophagy and inhibiting migration .

Neural Stem Cell Differentiation

Research demonstrated that LPA inhibits the differentiation of human embryonic stem cell-derived NSCs into neurons. This inhibition was linked to alterations in signaling pathways that typically promote neuronal differentiation .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Cell ProliferationStimulates growth in various cell lines
DifferentiationInhibits NSC differentiation into neurons
Cell MigrationEnhances migration in ovarian cancer cells
Calcium MobilizationInduces intracellular calcium increase

Q & A

Basic Research Questions

Q. What experimental approaches are used to characterize the receptor-ligand interactions of 1-Oleoyl LPA with LPA1 and LPA2?

  • Methodological Answer : Receptor activation is typically validated using calcium mobilization assays (e.g., in A431 cells) and GTPγS binding assays to quantify G-protein coupling efficiency . For LPA1/LPA2 specificity, receptor knockout models or selective antagonists (e.g., Ki16425) are employed to isolate signaling pathways . Dose-response curves (0.1–20 µM) are recommended to assess potency, with EC₅₀ values often <1 µM in neural and cancer cell models .

Q. How should stock solutions of 1-Oleoyl LPA be prepared to ensure stability and bioactivity?

  • Methodological Answer : Dissolve 1 mg in 218 µL PBS (pH 7.2) for a 10 mM stock. Avoid DMSO due to insolubility . Store aliquots at -20°C, protected from light, and limit freeze-thaw cycles to <3. For cell-based assays, dilute to working concentrations (1–10 µM) in serum-free media immediately before use . Sonication (10–15 sec) improves solubility in aqueous buffers .

Q. What in vitro models are optimal for studying 1-Oleoyl LPA’s role in cell proliferation and differentiation?

  • Methodological Answer :

  • Neural differentiation : Mouse cortical progenitor cells (LPA1-dependent neurite outgrowth) vs. human embryonic stem cell-derived neurospheres (LPA-mediated inhibition) .
  • Cancer progression : Endometrial (Ishikawa) or ovarian cancer cell lines (e.g., SKOV-3) treated with 20 µM LPA to assess migration via scratch/wound-healing assays .
  • Immune modulation : BV-2 microglial cells polarized to M1-like phenotypes using 5–10 µM LPA .

Advanced Research Questions

Q. How can researchers resolve contradictory data on 1-Oleoyl LPA’s effects across cell types (e.g., pro-differentiation vs. inhibition)?

  • Methodological Answer :

  • Receptor profiling : Use qPCR or flow cytometry to quantify LPA receptor subtypes (e.g., LPA1 vs. LPA2) in target cells .
  • Pathway inhibition : Block downstream effectors (e.g., MAPK/ERK with PD98059 or Rho-kinase with Y-27632) to dissect signaling divergence .
  • Species-specific factors : Compare murine neural progenitors (LPA1-Gi/o coupling) with human cells (alternative receptor isoforms or co-receptors) .

Q. What strategies optimize 1-Oleoyl LPA delivery in vivo for studying mood disorders or cancer metastasis?

  • Methodological Answer :

  • Intracerebroventricular (ICV) injection : 1–5 µg in 2 µL saline for rodent anxiety/depression models, validated via forced swim or elevated plus maze tests .
  • Tumor xenografts : Co-administer LPA (20 µM) with platinum-based drugs (e.g., oxaliplatin) to study chemoresistance in ovarian cancer .
  • Bioavailability enhancement : Use lipid carriers (e.g., albumin-bound formulations) to improve systemic stability .

Q. How does 1-Oleoyl LPA interact with autocrine/paracrine signaling in disease microenvironments?

  • Methodological Answer :

  • Metabolomic profiling : Detect endogenous LPA in sputum (TB patients) or tumor interstitial fluid via LC-MS/MS, noting correlations with immune markers (e.g., IL-6) .
  • Co-culture systems : Combine cancer-associated fibroblasts (CAFs) with tumor cells to model LPA-driven crosstalk (e.g., Hedgehog/autophagy pathways) .
  • Inhibitor screens : Test ATX (autotaxin) inhibitors (e.g., HA130) to block LPA synthesis in endometrial cancer models .

Q. Data Contradiction Analysis

Q. Why does 1-Oleoyl LPA induce opposite effects on calcium signaling in different cancer cell lines?

  • Resolution Framework :

  • Cell-specific receptor density : A431 cells show robust calcium flux due to high LPA1 expression, while Hec-1A endometrial cells rely on LPA3-mediated IP3 pathways .
  • Serum interference : Pre-incubate cells in serum-free media for 24 hr to eliminate confounding lysophospholipids .
  • Calcium chelators : Use BAPTA-AM to distinguish extracellular vs. ER-derived calcium contributions .

Q. Methodological Tables

Application Model System Key Parameters Reference
Neural differentiationMouse cortical cells5 µM LPA, 48 hr → Neurite elongation (LPA1)
Cancer migrationIshikawa cells20 µM LPA + 50 µM oxaliplatin → Chemoresistance
Microglial polarizationBV-2 cells10 µM LPA → M1 markers (iNOS, TNF-α)
Mood disorder modelsRats (ICV injection)2 µg LPA → Anxiety-like behavior (elevated plus maze)

Q. Key Recommendations

  • Storage : Use amber vials under nitrogen at -80°C for long-term stability; monitor purity via HPLC-ELSD .
  • Controls : Include LPA-free vehicles (e.g., 0.01% DMSO) and receptor-null cells to validate specificity .
  • Ethical compliance : Adhere to ISO 13485 standards for preclinical studies; avoid human therapeutic claims .

特性

IUPAC Name

sodium;[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);/q;+1/p-1/b10-9-;/t20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRLSUFHELJJAB-JGSYTFBMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40NaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041061
Record name (2R)-2-Hydroxy-3-(phosphonooxy)propyl (9Z)-9-octadecenoate sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325465-93-8
Record name (2R)-2-Hydroxy-3-(phosphonooxy)propyl (9Z)-9-octadecenoate sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。